molecular formula C20H26O11 B162276 Yadanziolide B CAS No. 95258-13-2

Yadanziolide B

Cat. No.: B162276
CAS No.: 95258-13-2
M. Wt: 442.4 g/mol
InChI Key: QPBBQXZJTIVCTO-VWXLKGNHSA-N
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Description

Yadanziolide B is a quassinoid compound that is isolated from the ethanol extract of the stem of Brucea mollis. It is characterized by its complex structure, which includes multiple hydroxy groups and oxo groups. This compound has shown significant biological activity, particularly in its cytotoxic effects against various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Yadanziolide B is typically isolated from natural sources rather than synthesized in a laboratory setting. The primary source is the stem of Brucea mollis, from which it is extracted using ethanol. The extract is then subjected to various chromatographic techniques to purify this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through extraction from Brucea mollis, which limits its availability and scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Yadanziolide B undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxy and oxo groups in its structure .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce more hydroxy derivatives .

Mechanism of Action

The mechanism of action of Yadanziolide B involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. This is achieved through the activation of apoptotic pathways and the inhibition of survival pathways such as the TNF-α/STAT3 pathway . The compound’s ability to induce programmed cell death makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Uniqueness: Yadanziolide B stands out due to its specific structural features, such as the presence of multiple hydroxy and oxo groups, which contribute to its unique reactivity and biological activity. Its ability to target specific cancer cell pathways and induce apoptosis differentiates it from other similar compounds .

Properties

IUPAC Name

(1R,2R,3R,6S,7R,8S,12S,13S,14R,15R,16S,17R)-2,3,7,12,15,16-hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O11/c1-6-3-7(22)12(25)17(2)8(6)9(23)15-18-5-30-19(4-21,13(26)10(24)11(17)18)20(18,29)14(27)16(28)31-15/h3,8-15,21,23-27,29H,4-5H2,1-2H3/t8-,9-,10-,11-,12-,13+,14+,15-,17+,18+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBBQXZJTIVCTO-VWXLKGNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C2(C1C(C3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1[C@H]([C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)CO)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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